2-bromo-5-(difluoromethyl)-1-methyl-1H-imidazole
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Overview
Description
2-Bromo-5-(difluoromethyl)-1-methyl-1H-imidazole is a heterocyclic compound featuring a bromine atom, a difluoromethyl group, and a methyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-(difluoromethyl)-1-methyl-1H-imidazole typically involves the bromination of a suitable imidazole precursor followed by the introduction of the difluoromethyl group. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent under mild conditions. The difluoromethyl group can be introduced using difluoromethylating reagents such as difluoromethyl iodide or through the use of difluoromethyl sulfone intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(difluoromethyl)-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted imidazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-5-(difluoromethyl)-1-methyl-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Chemical Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Agricultural Chemistry: The compound is explored for its potential use in agrochemicals, such as fungicides and herbicides.
Mechanism of Action
The mechanism of action of 2-bromo-5-(difluoromethyl)-1-methyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
- 5-Bromo-2-(1H)-pyridone
Uniqueness
2-Bromo-5-(difluoromethyl)-1-methyl-1H-imidazole is unique due to the presence of both a bromine atom and a difluoromethyl group on the imidazole ring. This combination imparts distinct electronic and steric properties, making it a valuable building block for the synthesis of complex molecules with specific biological or material properties.
Properties
CAS No. |
1781168-55-5 |
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Molecular Formula |
C5H5BrF2N2 |
Molecular Weight |
211 |
Purity |
95 |
Origin of Product |
United States |
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